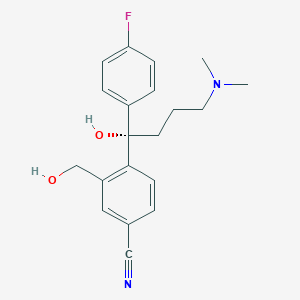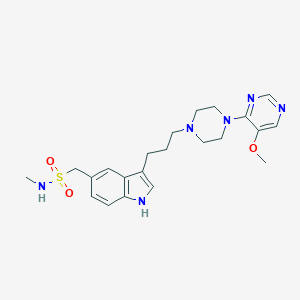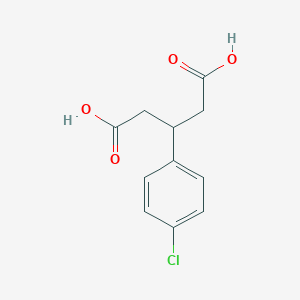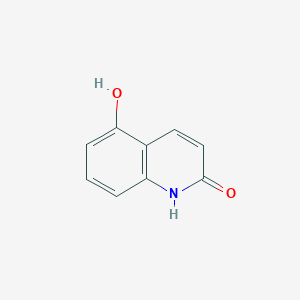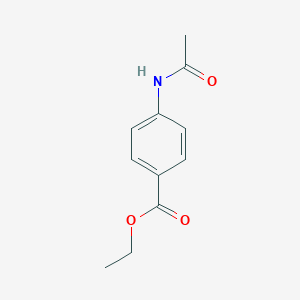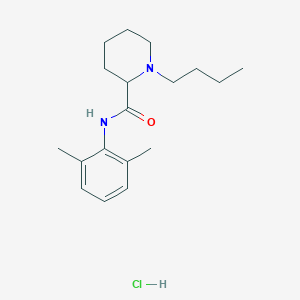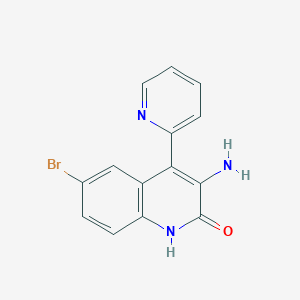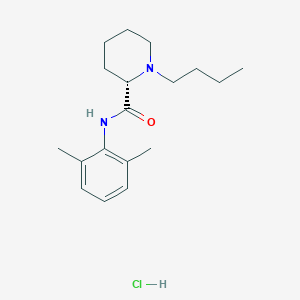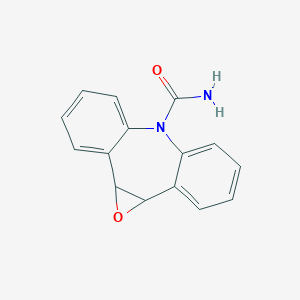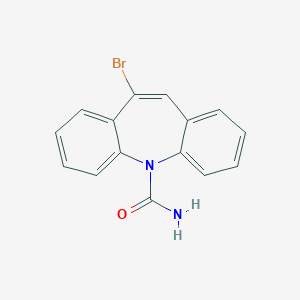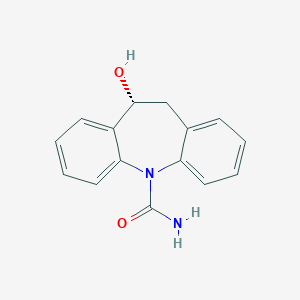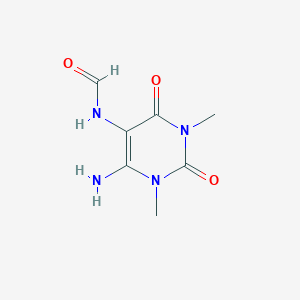![molecular formula C19H22Cl2N2 B195738 3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine CAS No. 2095-42-3](/img/structure/B195738.png)
3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Overview
Description
The compound “3-(2-chlorobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine” is a type of dibenzoazepine . Its formula is C18H21ClN2, with an average mass of 300.826 and a mono-isotopic mass of 300.13933 .
Synthesis Analysis
The synthesis of benzazepines, including the compound , has been a topic of research for many years . The commercially available 3-phenylpropan-1-amine has found application in a simple synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one . A new series of benzoquinoline-based heterocycles was synthesized utilizing the building block synthon .Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3 . The SMILES string is CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl . Chemical Reactions Analysis
Benzazepines, including the compound , have been known since the beginning of the last century . The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis .Physical And Chemical Properties Analysis
The compound has a net charge of 0 . More detailed physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the search results .Scientific Research Applications
Corrosion Inhibition in Oilfield Applications
3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine (3CDA) demonstrates significant potential in inhibiting corrosion of X80 steel in oilfield acidizing environments. Research indicates that 3CDA acts as a mixed-type inhibitor, adsorbing on steel surfaces through physical and chemical interactions. This results in an inhibition efficiency of 88.8% at specific concentrations and temperatures (Ituen & Asuquo, 2017).
Dopaminergic Activity
Studies on 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally related to the queried compound, have shown agonistic activity on central and peripheral dopamine receptors. These compounds demonstrate significant dopaminergic activity, suggesting potential applications in neuroscience and pharmacology (Pfeiffer et al., 1982).
Structural and Chemical Analysis
Detailed structural and chemical analyses of related benzazepine derivatives provide insights into their physical properties and potential applications. For instance, studies involving X-ray diffraction and spectroscopic methods have been conducted to understand the crystal structures of such compounds, which can be crucial for their application in various fields, including materials science (Macías et al., 2011).
Synthesis and Reactivity
Research on the synthesis and reactivity of benzazepine derivatives, including those structurally similar to 3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine, has provided valuable information. These studies explore various synthetic routes and reaction behaviors, contributing to the development of novel compounds with potential applications in medicinal chemistry and materials science (Richter et al., 1984).
Safety And Hazards
Future Directions
The high bioactivity of benzazepine derivatives, including the compound , has stimulated both the development of new and the improvement of the existing methods of their synthesis . This suggests that there is ongoing interest in this field, and future research may continue to explore new synthesis methods and potential applications of these compounds.
properties
IUPAC Name |
3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-11,14H,5,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKOGDPXBVMJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine | |
CAS RN |
2095-42-3 | |
| Record name | Dehydroclomipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-CHLORO-5H-DIBENZO(B,F)AZEPIN-5-YL)-N,N-DIMETHYLPROPAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW568C1JB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



